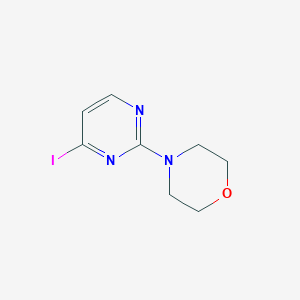

4-(4-Iodopyrimidin-2-yl)morpholine

Description

Properties

CAS No. |

845658-53-9 |

|---|---|

Molecular Formula |

C8H10IN3O |

Molecular Weight |

291.09g/mol |

IUPAC Name |

4-(4-iodopyrimidin-2-yl)morpholine |

InChI |

InChI=1S/C8H10IN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 |

InChI Key |

HRVDEVXJLNBVAU-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NC=CC(=N2)I |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs include:

- 4-(4-Chloropyrimidin-2-yl)morpholine (CAS 24192-96-9): Chlorine substituent at the pyrimidine 4-position .

- 4-(4-Bromopyrimidin-2-yl)morpholine (CAS 663194-10-3): Bromine substituent, offering intermediate electronegativity between Cl and I .

- 4-(4-Phenylpyrimidin-2-yl)morpholine (CID891729): Aryl substitution instead of halogen .

Table 1: Substituent Effects on Molecular Properties

| Compound | Substituent (X) | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 4-(4-Iodopyrimidin-2-yl)morpholine | I | 316.13 (calc.) | Large atomic radius, polarizable |

| 4-(4-Chloropyrimidin-2-yl)morpholine | Cl | 199.64 | High electronegativity, compact |

| 4-(4-Bromopyrimidin-2-yl)morpholine | Br | 244.06 | Intermediate size, moderate polarity |

| CID891729 | Phenyl | 255.29 | Aromatic π-system, hydrophobic |

Physicochemical Properties

Melting Points and Solubility :

- Chloro- and bromo-substituted analogs exhibit melting points >200°C (e.g., 4-(5-Chloropyrido[4,3-d]pyrimidin-2-yl)morpholine melts at 205–206°C ).

- Iodine’s larger size may reduce crystallinity, lowering the melting point relative to chloro analogs, though experimental data is needed.

- Solubility in organic solvents (e.g., DMSO) is likely higher for iodinated derivatives due to increased lipophilicity .

EP2 Receptor Potentiation

- Morpholine-containing pyrimidines : CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) showed significant EP2 receptor potentiation (fold shift = 7.4), outperforming piperidine or pyrrolidine analogs .

- Halogen effects : Chloro and bromo substituents may enhance electron-withdrawing effects, stabilizing ligand-receptor interactions. Iodine’s polarizability could further modulate binding kinetics .

Antiparasitic Activity

- Morpholine-bearing compounds (e.g., 4-(2-isocyanoethyl)morpholine derivatives) demonstrated antileishmanial activity against L. amazonensis, with IC₅₀ values in the low micromolar range . Iodinated analogs might improve membrane permeability or target engagement due to enhanced lipophilicity .

Preparation Methods

Synthesis from 2-Chloro-4-iodopyrimidine

Procedure :

-

Substrate Preparation : 2-Chloro-4-iodopyrimidine is synthesized via iodination of 2-chloropyrimidine using iodine monochloride (ICl) in acetic acid at 60–80°C.

-

Morpholine Coupling : The intermediate reacts with morpholine in anhydrous acetonitrile under reflux (82°C) for 6–8 hours.

-

Workup : The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield 4-(4-iodopyrimidin-2-yl)morpholine.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Temperature | 82°C |

| Solvent | Acetonitrile |

| Purification | Column chromatography |

Mechanistic Insight :

Morpholine acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyrimidine ring. The iodine atom remains intact due to its lower leaving-group propensity under these conditions.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Procedure :

-

Substrate : 2-Chloro-4-iodopyrimidine is treated with morpholine to yield this compound.

-

Coupling Reaction : A palladium-catalyzed (Pd(PPh₃)₄) cross-coupling with arylboronic acids introduces substituents at the 4-position.

Example :

-

Reagents : 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1).

-

Yield : 85% for 4-(4-(4-methoxyphenyl)pyrimidin-2-yl)morpholine.

Limitations :

Microwave-Assisted Synthesis

Procedure :

-

One-Pot Reaction : 2,4-Diiodopyrimidine and morpholine are combined in DMF.

-

Microwave Conditions : Irradiated at 150°C for 15 minutes under nitrogen.

-

Isolation : Precipitation with ice-cwater yields the product.

Advantages :

-

Time Efficiency : 15 minutes vs. 6–8 hours for conventional heating.

-

Yield Improvement : 78–82% vs. 68–72% for traditional methods.

Data Comparison :

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Conventional Heating | 68–72 | 6–8 | 95 |

| Microwave-Assisted | 78–82 | 0.25 | 98 |

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Process :

-

Streamlined Halogenation : 2-Chloropyrimidine is iodized in a continuous flow reactor using I₂ and HNO₃ at 70°C.

-

In-Line Coupling : The iodinated intermediate directly reacts with morpholine in a second reactor zone (T = 90°C, τ = 30 min).

Key Metrics :

Advantages :

Comparative Analysis of Methods

Cost-Benefit Evaluation

| Method | Cost ($/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Nucleophilic Substitution | 420 | High | Moderate (waste solvent) |

| Suzuki Coupling | 1,150 | Low | High (Pd waste) |

| Microwave-Assisted | 380 | Medium | Low |

| Continuous Flow | 290 | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.